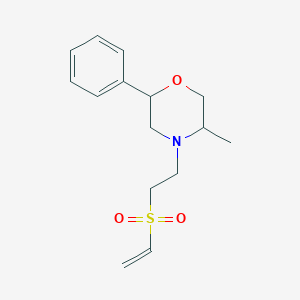

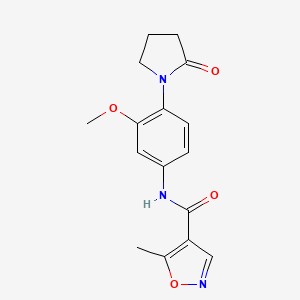

![molecular formula C9H13NO B2702620 (1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one CAS No. 350015-81-5](/img/structure/B2702620.png)

(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one, also known as quinuclidin-3-one, is a bicyclic organic compound with a nitrogen atom in its structure. It has been extensively studied due to its unique chemical and biological properties.

Scientific Research Applications

Synthesis and Potential Applications

(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one and its enantiomer have been identified as potential starting compounds for the synthesis of anatoxin-a, a potent neurotoxin. The compounds were obtained from cyclooctadiene, showcasing a method for synthesizing enantiomerically enriched β-lactams, which could serve as precursors in the synthesis of complex molecular structures including eight-membered cyclic β-amino acid derivatives (Forró, Árva, & Fülöp, 2001).

Organocatalysis

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has been highlighted as an effective organocatalyst for both acyl transfer and the ring-opening polymerization of cyclic esters. Its ability to activate esters and alcohols simultaneously provides a simple and accessible methodology for the synthesis of tailor-made polyesters, indicating the role of similar bicyclic compounds in catalysis and polymer chemistry (Pratt et al., 2006).

Synthesis of Multicyclic Semi-Alkaloids

1-Azabicyclo[3.3.0]oct-3-en-2-one derivatives were synthesized through a cascade reaction with arylidene azlactones, producing a novel class of multicyclic semi-alkaloids. These compounds demonstrated good antimicrobial activity, showcasing the therapeutic and biological potential of bicyclic compounds (Parhizkar et al., 2017).

Conformational Studies

Conformational studies of 8-phenethyl-8-azabicyclo[4.3.1]decan-10α-ol provided insights into the equilibrium between two conformers of this azabicyclanol, which could influence the design and synthesis of drugs and molecules with specific stereochemical requirements (Arias, Gálvez, & Rico, 1990).

Anticonvulsant Activities

Phenyl-substituted bicyclic 2,4-oxazolidinediones, specifically 8,9-dioxo-6-phenyl-1-aza-7-oxabicyclo[4.2.1]nonane and related compounds, were investigated for anticonvulsant activities in mice. These studies highlight the potential of bicyclic compounds in developing new anticonvulsant drugs, offering insights into the relationship between molecular structure and pharmacological activity (Brouillette et al., 1988).

Organocatalyst for Regiospecific Synthesis

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) was also used as an organocatalyst for the regiospecific synthesis of 1,4,5-trisubstituted N-vinyl-1,2,3-triazoles, demonstrating the utility of bicyclic compounds in facilitating specific synthetic pathways. This method provides a straightforward approach to synthesizing triazoles, highlighting the versatility of bicyclic organocatalysts in organic synthesis (Ramachary, Gujral, Peraka, & Reddy, 2017).

properties

IUPAC Name |

(1R,4Z,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h1-2,7-8H,3-6H2,(H,10,11)/b2-1-/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFGPHLZVAEHME-DREYKADXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCC=C1)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/1C[C@@H]2[C@H](CC/C=C1)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

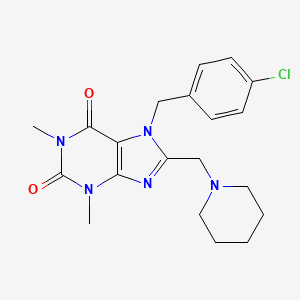

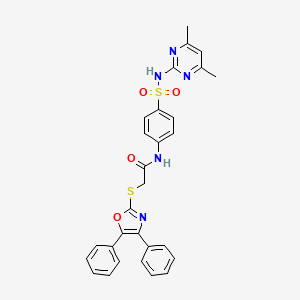

![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2702544.png)

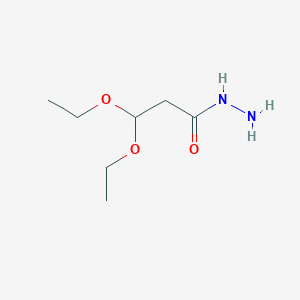

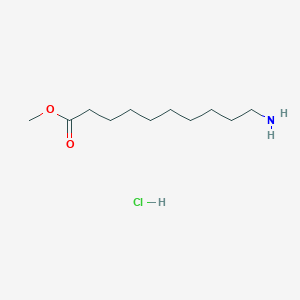

![1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2702549.png)

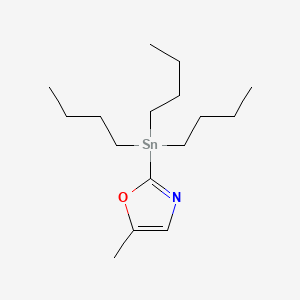

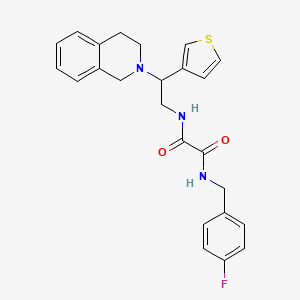

![3-benzyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702553.png)

![(E)-methyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702554.png)

![N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2702559.png)